![molecular formula C8H11ClFN B1319404 1-(4-Fluorophenyl)ethanamine hydrochloride CAS No. 403-37-2](/img/structure/B1319404.png)
1-(4-Fluorophenyl)ethanamine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common route involves the reduction of 4-fluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-(4-fluorophenyl)ethanol. This intermediate is then converted to 1-(4-fluorophenyl)ethanamine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Finally, the ethanamine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Fluoroacetophenone or 4-fluorobenzaldehyde.
Reduction: 1-(4-Fluorophenyl)ethanol.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 1-(4-Fluorophenyl)ethanamine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its chiral nature allows for asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Reagent in Organic Reactions
- The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and reductions. It can undergo oxidation to form 1-(4-fluorophenyl)ethanone or reduction to yield 1-(4-fluorophenyl)ethanol, showcasing its versatility in synthetic chemistry.
Biological Applications
Neuropharmacological Studies
- Research indicates that this compound can enhance neurotransmitter release, making it a subject of interest in neuropharmacology. In vitro studies have demonstrated its potential to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.
Development of Pharmaceutical Compounds
- The compound acts as an intermediate in synthesizing pharmaceutical agents targeting the central nervous system. Its ability to interact selectively with neurotransmitter receptors suggests potential therapeutic applications in treating mood disorders and anxiety .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used to manufacture specialty chemicals and intermediates. Its unique properties allow for its incorporation into agrochemicals and dyes, highlighting its importance beyond laboratory research.
Case Study 1: Neurotransmitter Modulation
A study focused on the effects of this compound on neurotransmitter release demonstrated that the compound significantly increased dopamine levels in cultured neurons. This finding suggests its potential use in developing treatments for neurodegenerative diseases where dopamine regulation is critical.
Case Study 2: Antidepressant Properties
Another investigation explored the antidepressant-like effects of the compound in animal models. Results indicated that administration of this compound led to reduced depressive behaviors, supporting its role as a candidate for further development into antidepressant medications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The fluorine atom enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
4-Fluorophenethylamine: A structurally similar compound with a primary amine group instead of an ethanamine group.
1-(4-Chlorophenyl)ethanamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanamine hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to specific receptors, making it distinct from its analogs .
Biological Activity
1-(4-Fluorophenyl)ethanamine hydrochloride, also known as 4-fluoro-beta-methylphenethylamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H10FN
- Molecular Weight : 139.17 g/mol
- CAS Number : 374898-01-8
This compound primarily acts as a selective modulator of various neurotransmitter receptors. Notably, it has been shown to interact with:
- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is implicated in the modulation of dopaminergic and serotonergic systems, which are crucial for mood regulation and other neurological functions. Studies indicate that compounds similar to 1-(4-Fluorophenyl)ethanamine exhibit agonistic activity at TAAR1, suggesting potential applications in treating mood disorders and schizophrenia .
- Adrenergic Receptors : The compound has demonstrated selective antagonistic activity towards α1D adrenergic receptors. This receptor subtype is involved in various physiological processes, including vascular smooth muscle contraction and urinary tract function. Antagonism at this site may provide therapeutic benefits for conditions like benign prostatic hyperplasia (BPH) and hypertension .
Antiviral Activity
Research indicates that derivatives of 1-(4-Fluorophenyl)ethanamine have shown potential as antiviral agents. For instance, modifications to the compound have resulted in enhanced efficacy against certain viral strains, demonstrating its versatility in drug development .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative properties of related compounds against various cancer cell lines. For example, certain derivatives exhibited moderate to good anticancer activity against breast (T47D), lung (NCl H-522), and liver (HepG2) cancer cells . The structure-activity relationship suggests that the presence of fluorine in the phenyl group enhances these effects.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on TAAR1 Modulation : A study published in Molecules demonstrated that analogs derived from a piperidine core exhibited dose-dependent activation of TAAR1, with an EC50 value of approximately 0.507 μM. This finding underscores the potential for these compounds in treating neuropsychiatric disorders .
- Antibacterial and Antifungal Activity : In a recent investigation, various synthesized alkaloids were tested for antibacterial and antifungal activities. Some derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Data Summary Table
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCTXPTBWSAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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